6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1260637-73-7
VCID: VC0036950
InChI: InChI=1S/C10H10BrNO2.ClH/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14;/h1-2,5,9,12H,3-4H2,(H,13,14);1H
SMILES: C1CNC(C2=C1C=C(C=C2)Br)C(=O)O.Cl
Molecular Formula: C10H11BrClNO2
Molecular Weight: 292.557

6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride

CAS No.: 1260637-73-7

Cat. No.: VC0036950

Molecular Formula: C10H11BrClNO2

Molecular Weight: 292.557

* For research use only. Not for human or veterinary use.

6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride - 1260637-73-7

Specification

CAS No. 1260637-73-7
Molecular Formula C10H11BrClNO2
Molecular Weight 292.557
IUPAC Name 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C10H10BrNO2.ClH/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14;/h1-2,5,9,12H,3-4H2,(H,13,14);1H
Standard InChI Key IARLQQJKOKORBN-UHFFFAOYSA-N
SMILES C1CNC(C2=C1C=C(C=C2)Br)C(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Physicochemical Properties

PropertyValueSource
CAS Number1260637-73-7
Molecular FormulaC₁₀H₁₁BrClNO₂
Molecular Weight292.5568 g/mol
Purity95–98%
AppearanceSolid
StorageSealed in dry conditions, 2–8°C

The compound’s structure features a tetrahydroisoquinoline core with bromine at position 6 and a carboxylic acid group at position 1. The hydrochloride salt enhances solubility and stability for research applications .

Structural Isomers and Derivatives

  • Positional Isomer: 6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride (CAS: 105511324) differs in carboxylic acid placement, altering reactivity .

  • Salt Variants: Hydrobromide (CAS: 2253638-99-0) and free acid (CAS: 1260643-32-0) forms exist, demonstrating counterion-dependent properties .

Synthesis and Reactivity

Synthetic Pathways

  • Bromination and Carboxylation:

    • Bromination of 1,2,3,4-tetrahydroisoquinoline at position 6.

    • Introduction of a carboxylic acid group at position 1 via electrophilic substitution or coupling reactions .

  • Salt Formation:

    • Protonation of the carboxylic acid with hydrochloric acid yields the hydrochloride salt .

Reactivity in Cross-Coupling Reactions

The bromine atom enables participation in:

  • Suzuki-Miyaura Coupling: Substitution with aryl/alkyl boronic acids.

  • Buchwald-Hartwig Amination: Introduction of amine groups .

Applications in Research and Industry

Pharmaceutical Intermediates

  • PROTAC Development: Serves as a building block for degraders targeting disease-associated proteins .

  • Anticancer Agents: Used in synthesizing kinase inhibitors and apoptosis inducers .

Material Science and Catalysis

  • Coordination Chemistry: Chelates metal ions (e.g., Pd, Cu) for catalytic applications .

  • Polymer Synthesis: Incorporated into functional polymers via carboxylic acid reactivity .

Hazard CodeDescriptionSource
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Measures

  • Storage: Under inert gas (N₂/Ar) at 2–8°C to prevent decomposition .

  • Handling: Avoid inhalation; use gloves and safety goggles .

SupplierPurityPackage SizePrice (USD)
SynChem95%1g$580
Chemcia Scientific95%0.5g$135
Crysdot95+%250mg$178
Aladdin Scientific98%100g$218.46

Prices vary based on supplier, purity, and quantity .

Structural and Spectroscopic Analysis

Key Spectral Data

TechniqueDataSource
Melting Point131–132°C (ethanol)
SMILESC1CNC(C2=C1C=C(C=C2)Br)C(=O)O.ClH
InChIInChI=1/C10H10BrNO2.ClH/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14;/h1-2,5,9,12H,3-4H2,(H,13,14);1H

Environmental and Regulatory Considerations

  • Waste Disposal: Incinerate with flammable solvent; avoid water contact .

  • Regulatory Status: Listed under GHS as a hazardous substance; compliance with local regulations required .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator